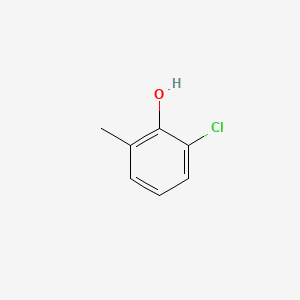

2-Chloro-6-methylphenol

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.17 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2878. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-chloro-6-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO/c1-5-3-2-4-6(8)7(5)9/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPNZJHFXFVLXSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0075362 | |

| Record name | 6-Chloro-o-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87-64-9 | |

| Record name | 2-Chloro-6-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Cresol, 6-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-6-methylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2878 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-o-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-o-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.601 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloro-6-methylphenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQL8JA6BSZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Chloro-6-methylphenol CAS number 87-64-9

An In-depth Technical Guide to 2-Chloro-6-methylphenol (CAS 87-64-9)

Foreword

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on this compound (also known as 6-Chloro-o-cresol). As a pivotal chemical intermediate, its proper handling, synthesis, and analysis are crucial for successful outcomes in organic synthesis, pharmaceutical development, and agrochemical research. This document provides an in-depth exploration of its properties, synthesis protocols, analytical methodologies, and critical safety considerations, grounded in established scientific principles and practices.

Core Chemical Identity and Physical Properties

This compound is a substituted aromatic compound belonging to the chlorinated cresol family.[1] Its unique structure, featuring a chlorine atom and a methyl group ortho to the hydroxyl group, dictates its reactivity and utility as a building block in complex organic synthesis.

A thorough understanding of its physical and chemical properties is fundamental for its application in a laboratory or industrial setting. These properties influence everything from reaction kinetics to storage and handling protocols.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 87-64-9 | [2][3][4][5] |

| Molecular Formula | C₇H₇ClO | [2][3][5] |

| Molecular Weight | 142.58 g/mol | [3][5] |

| IUPAC Name | This compound | [5] |

| Synonyms | 6-Chloro-o-cresol, Phenol, 2-chloro-6-methyl- | [3][5][6] |

| Appearance | Colorless to pale yellow liquid | [4][7] |

| Density | 1.201 g/cm³ | [4] |

| Boiling Point | 75°C to 76°C at 12 mmHg | |

| Flash Point | 72°C (161°F) | |

| Solubility | Soluble in water (24 mg/mL at 25°C) | [4][6] |

| Refractive Index | 1.5430-1.5470 @ 20°C | [7] |

Synthesis and Mechanism of Formation

The primary route for synthesizing this compound involves the electrophilic aromatic substitution (chlorination) of o-cresol. The choice of chlorinating agent and catalyst is critical to control the regioselectivity of the reaction, directing the chlorine atom to the position ortho to the hydroxyl group and para to the methyl group.

Causality in Synthesis: The Role of Directing Groups

The hydroxyl (-OH) and methyl (-CH₃) groups on the cresol ring are both ortho-, para-directing activators for electrophilic aromatic substitution. However, the hydroxyl group is a much stronger activating group. The reaction is typically controlled to favor monochlorination. Thionyl chloride (SOCl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) is a common method for this transformation.

Caption: General workflow for the synthesis of this compound.

Laboratory-Scale Synthesis Protocol

This protocol is a representative method for the chlorination of o-cresol. The self-validating nature of this procedure lies in the analytical confirmation steps that ensure product identity and purity.

Materials:

-

o-Cresol

-

Thionyl chloride (SOCl₂)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dry reaction vessel (e.g., round-bottom flask) with a magnetic stirrer

-

Pressure-equalizing dropping funnel

-

Water and appropriate organic solvent (e.g., diethyl ether) for workup

-

Drying agent (e.g., anhydrous magnesium sulfate)

Step-by-Step Methodology:

-

Reaction Setup: To a dry 50 mL round-bottom flask, add molten o-cresol (5.41 g, 50.0 mmol) and a catalytic amount of anhydrous AlCl₃ (0.25 g).[4]

-

Reagent Addition: Slowly add thionyl chloride (4.66 mL, 57.7 mmol) dropwise over 2 hours using a pressure-equalizing dropping funnel.[4] Maintain continuous stirring. The slow addition is crucial to control the exothermic reaction and prevent over-chlorination.

-

Reaction Progression: Stir the reaction mixture for an additional 2 hours at room temperature to ensure the reaction goes to completion.[4]

-

Quenching: Carefully quench the reaction by slowly adding 20 mL of water.[4] This step deactivates the catalyst and removes excess thionyl chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether.

-

Washing & Drying: Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate to remove residual water.

-

Solvent Removal & Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.

-

Analytical Confirmation: The identity and purity of the final product should be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Core Applications in Synthesis and Research

This compound is a valuable intermediate primarily because its functional groups (hydroxyl, chloro, and methyl) and their specific arrangement on the benzene ring allow for a variety of subsequent chemical transformations.

-

Pharmaceuticals and Agrochemicals: It serves as a key starting material or intermediate in the multi-step synthesis of more complex molecules with potential biological activity.[4][6][8] The chlorine atom can be a site for nucleophilic substitution or a precursor for organometallic coupling reactions, while the hydroxyl group can be derivatized to form ethers or esters.

-

Dyestuffs: Its structure is incorporated into various dye molecules, contributing to their color and stability.[4][8]

-

Analytical Research: this compound is also studied as an environmental contaminant, notably as a compound that can cause taints or off-flavors in products like wine.[3][9] This has driven the development of sensitive analytical methods for its detection and quantification in complex matrices.[9]

Analytical Methodologies for Identification and Quantification

Accurate and precise analysis of this compound is essential for quality control in synthesis and for its detection in environmental or food samples. Gas Chromatography (GC) is the most common and effective technique.

EPA Method 8041A: A Framework for Phenol Analysis

While specific methods can be developed and validated in-house, EPA Method 8041A provides a robust framework for the analysis of phenols by gas chromatography, which can be adapted for this compound.[10] The method allows for analysis of underivatized phenols using a Flame Ionization Detector (FID) or derivatized phenols for enhanced sensitivity or selectivity.[10]

Caption: Standard workflow for the GC-MS analysis of this compound.

Protocol: GC-MS Analysis of this compound

This protocol outlines a general procedure for the quantitative analysis of this compound.

-

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Create a series of calibration standards by serial dilution to cover the expected concentration range of the samples.

-

Sample Preparation:

-

For synthesis reaction monitoring, dilute a small aliquot of the reaction mixture in a compatible solvent.

-

For environmental samples (e.g., water, wine), perform a liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analyte and remove matrix interferences.

-

-

Instrumentation (Typical GC-MS Parameters):

-

Injector: Split/splitless, operated at a temperature sufficient to ensure vaporization (e.g., 250°C).

-

Column: A non-polar or intermediate-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically suitable.

-

Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-15°C/min) to a final temperature (e.g., 280°C).

-

Mass Spectrometer: Operate in Electron Ionization (EI) mode. Use Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity by monitoring characteristic ions of this compound.

-

-

Analysis and Quantification: Inject the prepared standards and samples. A data system is used to integrate the peak areas.[10] Construct a calibration curve from the standards and use it to calculate the concentration of this compound in the unknown samples.

Hazard Identification and Safe Handling

This compound is classified as a hazardous chemical and requires strict adherence to safety protocols.[2]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Source(s) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [2][5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2][5] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [2][5] |

| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation | [2] |

| Flammable Liquids | Category 4 | Combustible liquid | [2] |

Protocol for Safe Handling and Storage

Adherence to these procedures is mandatory to minimize risk of exposure and ensure laboratory safety.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[2][11]

-

Ventilation: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[2][11]

-

Avoiding Contact: Take precautions to avoid contact with skin, eyes, and clothing.[11] In case of contact, rinse the affected area immediately and thoroughly with water.

-

Ignition Sources: Keep the substance away from heat, sparks, open flames, and other ignition sources as it is a combustible liquid.[2]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] Recommended storage temperature is often between 2-4°C.

-

Incompatibilities: Store separately from strong oxidizing agents, strong acids, and strong bases.

-

Disposal: Dispose of waste and surplus material in accordance with local, regional, and national regulations. This should be done through a licensed disposal company.[12]

Conclusion

This compound (CAS 87-64-9) is a foundational chemical for numerous applications in the pharmaceutical, agrochemical, and dye industries. Its utility is derived from its specific substitution pattern, which allows for versatile chemical modifications. A comprehensive understanding of its physicochemical properties, synthetic pathways, and analytical methods is paramount for its effective and safe use. The protocols and data presented in this guide provide researchers and developers with the necessary technical framework to leverage this important intermediate in their work while upholding the highest standards of scientific integrity and safety.

References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6898, this compound.

- Capot Chemical Co., Ltd. (2019). MSDS of this compound.

- ResearchGate. (2025). Identification and analysis of this compound, 2,6-dichlorophenol and indole: Causes of taints and off-flavours in wines.

- Wikipedia. (2025). 2-Chloro-m-cresol.

- U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography.

Sources

- 1. 2-Chloro-m-cresol - Wikipedia [en.wikipedia.org]

- 2. fishersci.com [fishersci.com]

- 3. scbt.com [scbt.com]

- 4. This compound CAS#: 87-64-9 [m.chemicalbook.com]

- 5. This compound | C7H7ClO | CID 6898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 98% | Fisher Scientific [fishersci.ca]

- 7. L03617.06 [thermofisher.com]

- 8. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. epa.gov [epa.gov]

- 11. This compound - Safety Data Sheet [chemicalbook.com]

- 12. capotchem.cn [capotchem.cn]

An In-depth Technical Guide to the Structural Isomers of Chloromethylphenol

Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the structural isomers of chloromethylphenol. It delves into their synthesis, physicochemical properties, spectroscopic characterization, and analytical separation, offering field-proven insights and detailed protocols.

Introduction: The Chloromethylphenol Family

Chloromethylphenols are a class of aromatic organic compounds with a molecular formula of C₇H₇ClO. They consist of a phenol ring substituted with one chlorine atom and one methyl group. These compounds are significant intermediates in the manufacturing of pharmaceuticals, agricultural chemicals, and dyes.[1] Their presence in the environment can result from industrial waste or the breakdown of chlorinated compounds.[1] Given their potential toxicity and bioaccumulation, understanding the distinct properties of each isomer is crucial for environmental monitoring, toxicology studies, and the development of targeted applications.[1]

The positioning of the hydroxyl, chlorine, and methyl groups on the benzene ring gives rise to ten structural isomers, each with unique physical and chemical characteristics. This guide will explore these differences, providing a comparative framework for researchers.

Isomeric Landscape of Chloromethylphenol

The ten structural isomers of chloromethylphenol are defined by the relative positions of the three substituents on the benzene ring. Assuming the hydroxyl group is at position 1, the isomers are as follows:

-

2-Chloro-3-methylphenol

-

2-Chloro-4-methylphenol

-

2-Chloro-5-methylphenol

-

2-Chloro-6-methylphenol

-

3-Chloro-2-methylphenol

-

3-Chloro-4-methylphenol

-

3-Chloro-5-methylphenol

-

4-Chloro-2-methylphenol

-

4-Chloro-3-methylphenol

-

5-Chloro-2-methylphenol

The structural variations among these isomers are depicted in the following diagram:

Synthesis and Mechanistic Considerations

The synthesis of specific chloromethylphenol isomers can be challenging due to the directing effects of the substituents on the aromatic ring. For instance, the chlorination of m-cresol tends to yield the para-product, 4-chloro-3-methylphenol, making the synthesis of 2-chloro-3-methylphenol more complex.[2] A historical approach to synthesize the latter involves a para-selective nitration, followed by conversion to a diazonium compound and a Sandmeyer reaction to introduce the chlorine at the desired position.[2]

The choice of synthetic route is dictated by the desired isomer and the starting materials. Common strategies include the chlorination of cresols or the methylation of chlorophenols. The reaction conditions, such as solvent, temperature, and catalyst, must be carefully controlled to maximize the yield of the target isomer and minimize the formation of byproducts.

Comparative Physicochemical Properties

The position of the substituents significantly influences the physicochemical properties of the isomers. Properties such as melting point, boiling point, and density are directly affected by the molecule's ability to pack in a crystal lattice and the strength of intermolecular forces.

| Isomer | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |

| 2-Chloro-3-methylphenol | 608-26-4 | 142.58 | 56 | 230 | 1.228 |

| 2-Chloro-4-methylphenol | 6640-27-3 | 142.58 | - | - | - |

| 2-Chloro-5-methylphenol | 615-74-7 | 142.58 | 46-48 | 196 | 1.215 at 25°C |

| This compound | 87-64-9 | 142.58 | - | 189 | 1.201 |

| 3-Chloro-2-methylphenol | 3260-87-5 | 142.58 | - | - | - |

| 3-Chloro-4-methylphenol | 615-62-3 | 142.58 | 48-53 | - | - |

| 4-Chloro-2-methylphenol | 1570-64-5 | 142.58 | - | - | - |

| 4-Chloro-3-methylphenol | 59-50-7 | 142.58 | 64-66 | - | - |

The observed differences in boiling points among isomers, despite having the same molecular formula, can be attributed to variations in the strength of intermolecular forces, particularly van der Waals forces.[3] More linear molecules can pack more effectively, leading to stronger intermolecular interactions and higher boiling points.[3] Alcohols and phenols generally exhibit high boiling points due to strong intermolecular hydrogen bonding.[3]

Spectroscopic Characterization

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for the unambiguous identification of chloromethylphenol isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts and coupling patterns are unique for each isomer, allowing for their differentiation. For example, spectral data for 4-chloro-2-methylphenol and 4-chloro-3-methylphenol are available in public databases.[4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule. The characteristic O-H stretching vibration of the phenolic hydroxyl group is a key feature in the IR spectra of these compounds. The substitution pattern on the benzene ring also influences the fingerprint region of the spectrum, providing additional structural information. IR spectra for several isomers, including 4-chloro-3-methylphenol and 2-chloro-4-methylphenol, are available in the NIST Chemistry WebBook.[6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. While all isomers have the same molecular weight, their fragmentation patterns under electron ionization can differ, aiding in their identification. Mass spectra for isomers such as 4-chloro-2-methylphenol and 2-chloro-4-methylphenol can be found in resources like the NIST WebBook.[8][9]

Analytical Separation and Protocols

The separation and quantification of chloromethylphenol isomers, especially in complex matrices, are typically achieved using chromatographic techniques. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of chlorophenolic compounds due to its high resolution, selectivity, and sensitivity.[10] It is widely used for environmental monitoring and toxicological studies.[10][11] The following protocol is a general guideline based on established EPA methods for the analysis of chlorophenols in water.[11]

Protocol: GC-MS Analysis of Chloromethylphenol Isomers in Water

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

Acidify a 1-liter water sample to a pH of ≤ 2 with 6 N HCl.[11]

-

If residual chlorine is present, add approximately 80 mg of sodium sulfite per liter to dechlorinate.[11]

-

Condition an SPE cartridge (e.g., polystyrene-divinylbenzene) with methanol followed by dichloromethane.[11]

-

Pass the acidified water sample through the conditioned cartridge.

-

Elute the trapped analytes with dichloromethane.[11]

-

Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.[11]

-

-

GC-MS Analysis:

-

Instrumentation: Gas chromatograph coupled with a mass selective detector.[11]

-

GC Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., DB-5ms) is suitable.[11]

-

Injector Temperature: 250°C in splitless mode.[11]

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.[11]

-

Oven Temperature Program: Start at 60°C for 1 minute, ramp at 10°C/min to 245°C, and hold for 5 minutes.[11]

-

Mass Spectrometer: Operate in full scan or selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[10]

-

High-Performance Liquid Chromatography (HPLC)

HPLC is another valuable tool for separating chloromethylphenol isomers. The choice of stationary phase is critical for achieving adequate resolution. While standard C18 columns are often used, phenyl-hexyl or pentafluorophenyl (PFP) phases can offer enhanced selectivity for these aromatic compounds through π-π interactions.[12] Adjusting the mobile phase composition (e.g., switching between acetonitrile and methanol) and pH can also significantly impact the separation.[12]

Applications and Biological Relevance

Certain chloromethylphenol isomers have specific applications. For example, 4-chloro-3-methylphenol is used as an external germicide and a preservative in paints and inks.[13] It also acts as a ryanodine receptor agonist.[13] The biological activity and toxicity of these compounds can vary between isomers, underscoring the importance of accurate identification and isomer-specific research. Some chlorophenol derivatives have been shown to exhibit cytotoxic, mutagenic, and carcinogenic activity.[1]

Safety and Handling

Chloromethylphenols are generally considered toxic by ingestion, inhalation, or skin absorption.[13] For instance, 3-chloro-2-methylphenol may cause irritation to the skin, eyes, and respiratory system.[14] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling these compounds.[14] Always consult the Safety Data Sheet (SDS) for specific handling and disposal information for each isomer.

Conclusion

The ten structural isomers of chloromethylphenol, while sharing the same molecular formula, are distinct chemical entities with unique properties. A thorough understanding of their synthesis, physicochemical characteristics, and spectroscopic signatures is essential for researchers in various fields. The analytical protocols outlined in this guide provide a framework for the accurate separation and identification of these isomers, which is crucial for both fundamental research and applied sciences, including drug development and environmental safety.

References

- Trace analysis of chlorophenolics using triple quadrupole GC-MS. Thermo Fisher Scientific.

- An In-depth Technical Guide to the Isomers and Congeners of Chlorophenols for Researchers, Scientists, and Drug Development Prof. Benchchem.

- 4-Chloro-2-methylphenol(1570-64-5) 1H NMR spectrum. ChemicalBook.

- 4-Chloro-3-methylphenol(59-50-7) 1H NMR spectrum. ChemicalBook.

- Adsorption of Phenol and Chlorophenol Mixtures on Silicalite-1 Determined by GC-MS Method. SciELO México.

- Phenol, 4-chloro-3-methyl-. NIST Chemistry WebBook.

- 4-Chloro-3-methylphenol. PubChem.

- 3-CHLORO-2-METHYLPHENOL 3260-87-5 wiki. Guidechem.

- Phenol, 2-chloro-4-methyl-. NIST Chemistry WebBook.

- Phenol, 4-chloro-2-methyl-. NIST Chemistry WebBook.

- Phenol, 2-chloro-4-methyl-. NIST Chemistry WebBook.

- resolving co-eluting isomers in HPLC analysis of chloromethylphenols. Benchchem.

- 2-Chloro-m-cresol. Wikipedia.

- 2-Chloro-3-methylphenol Formula. ECHEMI.

- 3-Chloro-4-methylphenol 97 615-62-3. Sigma-Aldrich.

- Physical Properties of Alcohols and Phenols.

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. 2-Chloro-m-cresol - Wikipedia [en.wikipedia.org]

- 3. CK12-Foundation [flexbooks.ck12.org]

- 4. 4-Chloro-2-methylphenol(1570-64-5) 1H NMR spectrum [chemicalbook.com]

- 5. 4-Chloro-3-methylphenol(59-50-7) 1H NMR spectrum [chemicalbook.com]

- 6. Phenol, 4-chloro-3-methyl- [webbook.nist.gov]

- 7. Phenol, 2-chloro-4-methyl- [webbook.nist.gov]

- 8. Phenol, 2-chloro-4-methyl- [webbook.nist.gov]

- 9. Phenol, 4-chloro-2-methyl- [webbook.nist.gov]

- 10. Adsorption of Phenol and Chlorophenol Mixtures on Silicalite-1 Determined by GC-MS Method [scielo.org.mx]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. 4-Chloro-3-methylphenol | C7H7ClO | CID 1732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Page loading... [guidechem.com]

A Spectroscopic Guide to 2-Chloro-6-methylphenol: Elucidating Molecular Structure through NMR, IR, and MS Data

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Chloro-6-methylphenol (C₇H₇ClO), a significant chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. A thorough understanding of its spectral characteristics is paramount for researchers, scientists, and professionals in drug development to ensure identity, purity, and structural integrity throughout the manufacturing process. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and experimental best practices.

Molecular Structure and Spectroscopic Correlation

A foundational understanding of the molecular structure of this compound is essential for the accurate interpretation of its spectroscopic data. The molecule consists of a phenol ring substituted with a chlorine atom and a methyl group at positions 2 and 6, respectively. This substitution pattern dictates the electronic environment of each atom and, consequently, their characteristic signals in various spectroscopic techniques.

Caption: Workflow for the spectroscopic analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Experimental Protocol: Electron Ionization (EI) MS

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured by a detector.

Data Interpretation:

The mass spectrum of this compound will show a molecular ion peak (M⁺) and several fragment ions. The presence of chlorine is indicated by the isotopic pattern of chlorine-containing ions (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

| m/z | Ion | Interpretation |

| 142/144 | [C₇H₇ClO]⁺ | Molecular ion (M⁺) |

| 127/129 | [M - CH₃]⁺ | Loss of a methyl radical |

| 107 | [M - Cl]⁺ | Loss of a chlorine radical |

| 99 | [M - CO - H]⁺ | Loss of carbon monoxide and a hydrogen radical |

-

Molecular Ion Peak (M⁺): The peak at m/z 142 corresponds to the molecule with the ³⁵Cl isotope, and the peak at m/z 144 corresponds to the ³⁷Cl isotope. [1][2]The relative intensity of these peaks will be approximately 3:1.

-

Fragmentation: The molecule will fragment in predictable ways. Common fragmentation pathways for chlorophenols include the loss of the methyl group, the chlorine atom, or the elimination of CO. [3]

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. Each technique offers complementary information that, when integrated, confirms the molecular structure and provides a benchmark for quality control in research and industrial applications. This guide serves as a foundational reference for scientists and professionals, enabling them to confidently interpret the spectroscopic data of this important chemical compound.

References

- Purdue University Department of Chemistry. (n.d.). Mass Spectrometric Detection of Phenols using the Gibbs Reaction.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6898, this compound.

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Material.

- Drawell. (n.d.). Sample Preparation for FTIR Analysis.

- University of California, Los Angeles. (n.d.). Sample preparation for FT-IR.

- SpectraBase. (n.d.). 2-Chloro-6-methyl-phenol.

- University of Calgary. (n.d.). Ch24: Phenols-Spectroscopic Analysis.

- National Institute of Standards and Technology. (n.d.). Phenol, 2-chloro-6-methyl-.

- Wiley Online Library. (2002). Solid-phase microextraction liquid chromatography/tandem mass spectrometry for the analysis of chlorophenols in environmental sa.

- Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol.

- Thermo Fisher Scientific. (n.d.). This compound, 98%.

- ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.

- KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.

Sources

solubility of 2-Chloro-6-methylphenol in organic solvents

An In-Depth Technical Guide to the Solubility of 2-Chloro-6-methylphenol in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility of this compound (also known as 6-chloro-o-cresol), a key intermediate in the pharmaceutical, agrochemical, and dyestuff industries.[1][2] Recognizing the critical role of solubility data in process design, formulation, and purification, this document synthesizes the theoretical principles of solubility, details a robust experimental methodology for its determination, and discusses the expected behavior of this compound in various organic solvents. While extensive experimental data for this specific compound is not widely published, this guide equips researchers and drug development professionals with the foundational knowledge and practical protocols necessary to generate, model, and interpret solubility data. The guide critically evaluates existing physicochemical data, explains the thermodynamic basis of solubility, and outlines the application of established models such as the Apelblat and van't Hoff equations for data correlation and analysis.

Section 1: Introduction to this compound

This compound (CAS No. 87-64-9) is a substituted phenolic compound with significant industrial importance. Its molecular structure, featuring a hydroxyl group, a chlorine atom, and a methyl group on a benzene ring, imparts a unique combination of polarity, hydrogen bonding capability, and lipophilicity. These characteristics govern its reactivity and physical properties, making it a versatile building block in organic synthesis. Understanding its solubility is paramount for optimizing reaction conditions, developing crystallization and purification processes, and formulating final products.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is the cornerstone of solubility studies. However, for this compound, reported values for key properties like melting and boiling points show considerable variation across different sources. This underscores the importance of experimental verification. The table below summarizes the available data, highlighting the existing discrepancies.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | 6-Chloro-o-cresol, 2-Methyl-6-chlorophenol | [4][5] |

| CAS Number | 87-64-9 | [1][5] |

| Molecular Formula | C₇H₇ClO | [5] |

| Molecular Weight | 142.58 g/mol | [5] |

| Appearance | White to off-white crystalline solid; Colorless to yellow liquid | [1][3] |

| Melting Point | 64 °C | [3] |

| 130 °C | [1][2] | |

| Boiling Point | 236 °C (at 760 mmHg) | [3] |

| 86 °C | [1][2] | |

| Predicted pKa | 8.84 ± 0.10 | [1] |

| Water Solubility | 24 mg/mL (at 25 °C) | [1] |

Note: The wide range in reported melting and boiling points may be due to differences in purity or measurement conditions (e.g., atmospheric vs. reduced pressure). The value of 64°C for the melting point is more consistent with related cresol derivatives.

Section 2: Theoretical Principles of Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process governed by the balance of forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle of "like dissolves like" provides a qualitative predictor of solubility. This compound's structure is amphiphilic; the hydroxyl (-OH) group is polar and can act as a hydrogen bond donor and acceptor, while the chlorinated benzene ring is nonpolar and lipophilic.

This dual nature suggests:

-

High solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., ketones, ethers) that can engage in hydrogen bonding or strong dipole-dipole interactions.[3]

-

Moderate solubility in nonpolar aromatic solvents (e.g., toluene) due to π-π stacking interactions with the benzene ring.

-

Low solubility in nonpolar aliphatic solvents (e.g., hexane) where the primary intermolecular forces are weak van der Waals forces, which are insufficient to overcome the strong solute-solute interactions in the crystal lattice.

The dissolution process can be described by the change in Gibbs free energy (ΔG_sol): ΔG_sol = ΔH_sol - TΔS_sol

Where ΔH_sol is the enthalpy of solution (heat absorbed or released) and ΔS_sol is the entropy of solution (change in randomness). For a compound to dissolve, ΔG_sol must be negative. This involves breaking the solute's crystal lattice (endothermic) and disrupting solvent-solvent interactions (endothermic), followed by the formation of new solute-solvent interactions (exothermic).

Section 3: Experimental Determination of Solubility

The "gold standard" for determining the thermodynamic solubility of a compound is the isothermal equilibrium shake-flask method .[6][7] This method ensures that the solution reaches true equilibrium with the solid phase, providing highly reliable and reproducible data.

Protocol: Isothermal Equilibrium (Shake-Flask) Method

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (high purity, >98%)

-

Solvent of interest (analytical grade)

-

Scintillation vials or flasks with airtight caps

-

Thermostatically controlled shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment to confirm saturation.[6]

-

Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the chosen organic solvent to each vial.

-

Equilibration: Securely cap the vials and place them in the thermostatically controlled shaker bath set to the desired temperature (e.g., 298.15 K, 308.15 K, 318.15 K). Allow the samples to shake for a sufficient time to reach equilibrium. For phenolic compounds, 24 to 72 hours is typically recommended.[7]

-

Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same temperature for at least 2-4 hours to allow the excess solid to sediment.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtrate into a pre-weighed volumetric flask. This step is critical to prevent any undissolved solid from being transferred.

-

Quantification:

-

Record the exact mass of the filtrate collected.

-

Dilute the filtrate to a known volume with the solvent.

-

Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC or UV-Vis). A calibration curve must be prepared using standards of known concentration.[8]

-

-

Calculation: Convert the measured concentration into desired units, such as mole fraction (x), mass fraction, or g/100g solvent.

Experimental Workflow Diagram

Caption: Workflow for the isothermal equilibrium shake-flask method.

Section 4: Solubility Profile and Expected Trends

While a comprehensive dataset is not publicly available, qualitative reports confirm that this compound is readily soluble in alcohols and ketones.[3] Based on its molecular structure, a general solubility trend can be predicted:

Ketones (e.g., Acetone) > Alcohols (e.g., Ethanol, Methanol) > Ethers (e.g., THF) > Aromatic Hydrocarbons (e.g., Toluene) > Aliphatic Hydrocarbons (e.g., Hexane)

This trend is rationalized by the solute-solvent interactions. Acetone is a polar aprotic solvent with a strong hydrogen bond accepting carbonyl group, which interacts favorably with the hydroxyl group of the phenol. Alcohols are polar protic and can both donate and accept hydrogen bonds, leading to strong interactions. Ethers are weaker hydrogen bond acceptors. Toluene can interact via weaker dipole-induced dipole and π-π stacking forces, while hexane relies solely on the weakest London dispersion forces.

Section 5: Thermodynamic Modeling of Solubility

Once experimental data is collected at various temperatures, thermodynamic models can be used to correlate the data and derive important thermodynamic parameters.

The Modified Apelblat Equation

The Apelblat equation is a semi-empirical model widely used to correlate solubility with temperature.[9] It is expressed as:

ln(x) = A + (B/T) + C ln(T)

Where:

-

x is the mole fraction solubility of the solute.

-

T is the absolute temperature in Kelvin (K).

-

A, B, and C are empirical parameters obtained by fitting the model to the experimental data. A and B relate to the non-ideality of the solution, while C reflects the effect of temperature on the enthalpy of fusion.

This model is highly effective for interpolating solubility values at temperatures not experimentally measured.

The van't Hoff Equation

The van't Hoff equation relates the change in solubility to the enthalpy of solution (ΔH_sol).[10] For an ideal solution, it is given by:

ln(x) = - (ΔH_sol / R) * (1/T) + (ΔS_sol / R)

Where:

-

R is the ideal gas constant (8.314 J·mol⁻¹·K⁻¹).

-

ΔH_sol is the standard enthalpy of solution.

-

ΔS_sol is the standard entropy of solution.

By plotting ln(x) versus 1/T (a "van't Hoff plot"), a linear relationship is often observed over a narrow temperature range.[11][12] The slope of this line is equal to -ΔH_sol/R, and the intercept is ΔS_sol/R. This allows for the calculation of the key thermodynamic functions governing the dissolution process. A positive slope indicates an endothermic process (solubility increases with temperature), which is typical for solids dissolving in liquids.

van't Hoff Plot Diagram

Sources

- 1. 87-64-9 | CAS DataBase [m.chemicalbook.com]

- 2. This compound CAS#: 87-64-9 [m.chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Phenol, 2-chloro-6-methyl- (CAS 87-64-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. This compound | C7H7ClO | CID 6898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. researchgate.net [researchgate.net]

- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Van 't Hoff equation - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Navigating the Labyrinth: A Technical Health and Safety Guide to 2-Chloro-6-methylphenol for the Research Scientist

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Label — A Proactive Approach to Chemical Safety

In the fast-paced world of research and development, a thorough understanding of the chemical reagents we handle is paramount. This guide moves beyond the cursory glance at a safety data sheet (SDS) to provide a deeper, more technical understanding of the health and safety considerations for 2-Chloro-6-methylphenol (CAS No. 87-64-9), also known as 6-Chloro-o-cresol. As scientists, our commitment to safety is not merely procedural; it is a foundational element of rigorous and reproducible research. This document is structured to empower you, the researcher, with the knowledge to not only handle this compound safely but also to anticipate its behavior, understand its potential biological interactions, and respond effectively in the event of an exposure.

Section 1: Physicochemical Identity and Hazard Profile

This compound is a combustible, colorless to light yellow liquid that serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1][2] Its utility in organic synthesis necessitates a comprehensive understanding of its inherent properties and associated hazards.

Table 1: Physicochemical and Hazard Identification of this compound

| Property | Value | Source(s) |

| CAS Number | 87-64-9 | [3][4] |

| Molecular Formula | C₇H₇ClO | [3][5] |

| Molecular Weight | 142.58 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid | [1][6] |

| Boiling Point | 86 °C | [1] |

| Flash Point | 72 °C (161 °F) | [1] |

| Density | 1.201 g/cm³ | [1] |

| Water Solubility | 24 mg/mL at 25 °C | [1] |

| Signal Word | Warning / Danger | [3][5][7] |

| GHS Hazard Class. | Acute Toxicity, Oral (Category 4); Skin Corrosion/Irritation (Category 2); Serious Eye Damage/Eye Irritation (Category 2); Specific target organ toxicity — single exposure (Category 3), Respiratory system; Flammable liquids (Category 4) | [3][5] |

The Globally Harmonized System (GHS) classification underscores the primary hazards associated with this compound: it is harmful if swallowed, causes significant skin and eye irritation, and can irritate the respiratory system.[3][8] It is also a combustible liquid, requiring precautions against ignition sources.[3]

Section 2: Toxicological Landscape — A Mechanistic Perspective

While specific mechanistic data for this compound is not extensively available in public literature, we can infer its toxicological behavior from its structural similarity to cresols and other phenolic compounds. The primary modes of toxicity are likely driven by its corrosive nature and its ability to be absorbed systemically.

Routes of Exposure and Primary Effects

-

Dermal (Skin) Contact: As a substituted phenol, this compound is expected to be readily absorbed through the skin.[9] This can lead to localized irritation, characterized by redness and pain.[3] Prolonged contact may cause more severe skin damage. Systemic absorption following dermal exposure is a significant concern with phenolic compounds, potentially leading to the effects described under ingestion.[9]

-

Ocular (Eye) Contact: Direct contact with the eyes will cause serious irritation and potential damage.[3] The corrosive nature of phenols suggests that immediate and thorough irrigation is critical to prevent lasting injury.

-

Inhalation: Inhalation of vapors or mists can cause respiratory tract irritation.[3] Symptoms may include coughing and shortness of breath. While not considered a primary route of exposure under normal laboratory conditions with adequate ventilation, heating the substance or generating aerosols increases the risk.

-

Ingestion: Ingestion is a primary route for systemic toxicity. It is classified as harmful if swallowed.[3] Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[3] In severe cases of cresol poisoning, effects such as abdominal pain, increased heart rate, respiratory failure, and damage to the liver and kidneys have been reported.[9]

Anticipated Metabolism and Systemic Toxicity

The metabolism of this compound has not been extensively studied in humans. However, based on studies of related compounds like 2-methylphenol, metabolic pathways likely involve conjugation (glucuronidation and sulfation) and oxidation.[10] The presence of a chlorine atom may influence the rate and products of metabolism.

Systemic toxicity after significant absorption would likely mirror that of other phenolic compounds, targeting the central nervous system, liver, and kidneys.[9] The corrosive nature of the compound can also cause internal burns if ingested.[9]

Chronic Exposure and Data Gaps

A significant challenge in assessing the long-term risks of this compound is the lack of available data on its carcinogenic, mutagenic, and reproductive effects.[3] This data gap necessitates a conservative approach to handling, assuming the potential for long-term health effects until more definitive data becomes available. Researchers should be aware that the absence of data does not equate to the absence of hazard.

Section 3: The Hierarchy of Controls — A Proactive Safety Framework

Effective management of the risks associated with this compound hinges on the implementation of the hierarchy of controls. This framework prioritizes the most effective control measures to minimize exposure.

Caption: The Hierarchy of Controls model, prioritizing safety measures from most to least effective.

Engineering Controls: The First Line of Defense

-

Ventilation: All work with this compound should be conducted in a well-ventilated area.[3] A certified chemical fume hood is essential, especially when heating the substance or if there is a potential for aerosol generation.

-

Safety Infrastructure: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3] Regular testing of this equipment is mandatory.

Administrative Controls: Modifying Work Practices

-

Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all experimental procedures involving this compound. These SOPs should include specific instructions on handling, storage, and waste disposal.

-

Training: All personnel handling this compound must receive documented training on its hazards, safe handling procedures, and emergency response protocols.

-

Restricted Access: Designate specific areas for the storage and handling of this chemical, with access limited to authorized and trained personnel.

Personal Protective Equipment (PPE): The Final Barrier

While engineering and administrative controls are primary, appropriate PPE is non-negotiable.

-

Eye and Face Protection: Wear chemical safety goggles and a face shield when handling this compound.[3] Standard safety glasses are not sufficient.

-

Skin Protection: Wear appropriate protective gloves (e.g., butyl rubber) and a lab coat.[11] Ensure that gloves are inspected before each use and replaced immediately if signs of degradation appear. Contaminated clothing should be removed immediately and decontaminated before reuse.[4]

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of exceeding exposure limits, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors should be used.[3]

Section 4: Protocols for Safe Handling, Storage, and Disposal

Step-by-Step Handling Protocol

-

Pre-Handling Assessment: Before beginning work, review the SDS and relevant SOPs. Ensure all necessary engineering controls and PPE are in place and functional.

-

Area Preparation: Designate a clean and uncluttered workspace within a chemical fume hood.

-

Personal Protective Equipment: Don all required PPE: lab coat, chemical safety goggles, face shield, and appropriate gloves.

-

Dispensing: When transferring or dispensing the liquid, do so slowly and carefully to avoid splashing. Use a secondary container to transport the chemical within the lab.

-

Post-Handling: After use, securely close the container. Wipe down the work surface with an appropriate decontaminating solution. Remove PPE in the correct order to avoid cross-contamination.

-

Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[3] Do not eat, drink, or smoke in the laboratory.[8]

Storage Requirements

-

Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[3][7]

-

Keep away from heat, sparks, open flames, and other ignition sources.[3]

-

Store away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases.[8]

Waste Disposal

Dispose of waste this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[3]

Section 5: Emergency Response Protocols

A swift and informed response is critical in mitigating the consequences of an accidental exposure or spill.

Exposure Response

Caption: Immediate first aid measures for different routes of exposure to this compound.

Spill Response Protocol

-

Evacuate: Immediately evacuate all non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated area, evacuate the entire lab and contact emergency services.

-

Control Ignition Sources: Remove all sources of ignition from the area.

-

Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand).[3] Do not use combustible materials like paper towels to absorb the spill.

-

Cleanup: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

-

Decontamination: Decontaminate the spill area with an appropriate cleaning solution.

-

Reporting: Report the spill to the appropriate safety personnel, regardless of the size.

Conclusion: A Culture of Vigilance

The safe and effective use of this compound in a research setting is not just about following rules; it's about cultivating a deep understanding of the material and a culture of vigilance. By integrating the technical knowledge presented in this guide into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. Remember that safety is an ongoing process of learning, assessment, and adaptation.

References

- National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2014). Methylphenols (Cresols): Human health tier II assessment. [Link]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6898, this compound.

- RHENIUM BIO SCIENCE. (n.d.). This compound, 98%, Thermo Scientific Chemicals. [Link]

- ContaminantDB. (2016). This compound (CHEM045993). [Link]

- Thermo Scientific Alfa Aesar. (n.d.). This compound, 98%. [Link]

- Görge, G., Beyer, J., & Urich, K. (1987). Excretion and metabolism of phenol, 4-nitrophenol and 2-methylphenol by the frogs Rana temporaria and Xenopus laevis. Xenobiotica, 17(11), 1293–1298. [Link]

- MicroCare LLC. (n.d.). Is Personal Protective Equipment Required When Working with Solvents?. [Link]

Sources

- 1. ContaminantDB: this compound [contaminantdb.ca]

- 2. rheniumshop.co.il [rheniumshop.co.il]

- 3. fishersci.com [fishersci.com]

- 4. This compound CAS#: 87-64-9 [m.chemicalbook.com]

- 5. This compound | C7H7ClO | CID 6898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. hpc-standards.com [hpc-standards.com]

- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 8. fishersci.com [fishersci.com]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 10. Excretion and metabolism of phenol, 4-nitrophenol and 2-methylphenol by the frogs Rana temporaria and Xenopus laevis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phenol Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-6-methylphenol: From Historical Synthesis to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-methylphenol, a halogenated derivative of cresol, occupies a significant, albeit often unheralded, position in the landscape of industrial and pharmaceutical chemistry. While not a household name, this versatile intermediate serves as a crucial building block in the synthesis of a range of commercially important compounds, most notably in the agrochemical sector. This technical guide provides a comprehensive overview of this compound, from its likely historical origins and synthesis to its physicochemical properties, modern applications, and safety considerations. The content herein is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of this important chemical entity.

I. Historical Context and Plausible Discovery

Pinpointing the exact moment of discovery for this compound is challenging, as its synthesis likely emerged from the broader, intensive research into chlorinated phenols that characterized the early to mid-20th century. This era was marked by a fervent search for new antiseptics, disinfectants, and chemical intermediates. The pioneering work of Joseph Lister with carbolic acid (phenol) in the late 19th century had laid the groundwork for the age of antisepsis, sparking a quest for more potent and less toxic phenolic compounds.

The introduction of chlorine and other halogens onto the phenol ring was a logical progression, known to enhance antimicrobial activity. While the synthesis of the related and highly successful antiseptic Chloroxylenol (4-chloro-3,5-dimethylphenol) is documented in Germany in 1923, the specific first synthesis of this compound is not as clearly recorded in seminal publications. It is highly probable that its initial preparation was achieved as part of systematic investigations into the chlorination of cresols, which were readily available and inexpensive coal tar derivatives. The fundamental chemical reactions required for its synthesis, such as electrophilic aromatic substitution, were well-established by this time.

II. Synthesis and Manufacturing

The primary and most historically plausible route to this compound is through the direct chlorination of ortho-cresol (2-methylphenol). The hydroxyl and methyl groups of o-cresol are both ortho-, para-directing, making the substitution pattern of the incoming electrophile (chlorine) dependent on the reaction conditions and the chlorinating agent used.

A. Plausible Historical Synthesis: Chlorination of o-Cresol

A general and historically relevant method for the synthesis of this compound involves the reaction of o-cresol with a chlorinating agent in the presence of a Lewis acid catalyst.[1]

Reaction:

Sources

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-Chloro-6-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the thermal stability and decomposition profile of 2-Chloro-6-methylphenol (CAS No. 87-64-9). As a chlorinated aromatic compound, understanding its behavior at elevated temperatures is paramount for ensuring safety, predicting degradation pathways, and developing robust manufacturing and formulation processes. This document moves beyond a simple recitation of properties to offer a deeper, mechanistic understanding and practical, field-tested protocols for its thermal analysis.

Compound Profile and Physicochemical Properties

This compound, also known as 6-chloro-o-cresol, is a substituted phenol with a chlorine atom and a methyl group ortho to the hydroxyl group.[1] Its chemical structure influences its reactivity and thermal behavior. The presence of the electron-withdrawing chlorine atom and the electron-donating methyl group on the aromatic ring, in proximity to the hydroxyl group, dictates its chemical properties and potential decomposition pathways.

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇ClO | [1][2] |

| Molecular Weight | 142.59 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Density | 1.201 g/cm³ at 20 °C | [2] |

| Boiling Point | 75-76 °C at 12 mmHg | [4] |

| Flash Point | 72 °C | [4] |

| Water Solubility | Soluble (24 mg/mL at 25°C) | [3] |

| Stability | Stable under normal conditions. | [2] |

While the substance is stable under standard conditions, it is classified as a combustible liquid, and exposure to high temperatures, open flames, and strong oxidizing agents should be avoided.[2]

Thermal Decomposition Pathways and Potential Hazards

General Decomposition of Cresols

At elevated temperatures, cresols can undergo demethylation and dehydroxylation, leading to the formation of phenol, benzene, and toluene.[5] Further decomposition at higher temperatures can lead to the breakdown of the aromatic ring, producing simpler molecules such as water, carbon monoxide, carbon dioxide, methane, and hydrogen.[5]

The Critical Hazard: Formation of Dioxins and Furans

A significant and critical hazard associated with the thermal decomposition of chlorophenols is the potential for the formation of highly toxic and carcinogenic polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). While specific studies on this compound are scarce, the general mechanism for chlorophenol decomposition is well-established to proceed via phenoxy radicals, which can dimerize to form these hazardous compounds. This process is known to occur at temperatures above 300 °C.

The following diagram illustrates the generalized pathway for the formation of PCDDs and PCDFs from chlorophenols, which is a critical consideration for the thermal decomposition of this compound.

Caption: Generalized pathway for the formation of PCDDs and PCDFs from chlorophenols.

Experimental Assessment of Thermal Stability

To definitively determine the thermal stability and decomposition profile of this compound, a systematic experimental approach is required. The primary techniques for this are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The following workflow outlines a robust methodology.

Caption: Experimental workflow for assessing the thermal stability of this compound.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (e.g., alumina or platinum).

-

Ensure the sample forms a thin, even layer at the bottom of the crucible to promote uniform heating.

-

-

Instrument Setup:

-

Purge Gas: Nitrogen (inert atmosphere) at a flow rate of 50-100 mL/min. An inert atmosphere is crucial to study the intrinsic thermal stability without the influence of oxidation. A parallel experiment in an oxidative atmosphere (e.g., air) can also be conducted for comparison.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A controlled heating rate is essential for reproducible results.

-

-

Data Collection: Record the sample mass, sample temperature, and time throughout the experiment.

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset temperature of decomposition, typically defined as the temperature at which a significant mass loss begins (e.g., 5% mass loss).

-

Identify the temperatures of maximum rates of decomposition from the derivative of the TGA curve (DTG).

-

Quantify the percentage of mass loss at each decomposition step.

-

Differential Scanning Calorimetry (DSC) Protocol

Objective: To identify and quantify the energy changes associated with thermal events such as melting, boiling, and decomposition.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Methodology:

-

Sample Preparation:

-

Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Hermetic sealing is important to contain any evolved gases and prevent evaporation before boiling or decomposition.

-

Prepare an empty, sealed aluminum pan as a reference.

-

-

Instrument Setup:

-

Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 0 °C for 5 minutes.

-

Ramp the temperature from 0 °C to 400 °C at a heating rate of 10 °C/min. The final temperature should be chosen based on the TGA results to cover the decomposition range but avoid excessive temperatures that could damage the instrument.

-

-

Data Collection: Record the heat flow to the sample as a function of temperature.

-

-

Data Analysis:

-

Plot the heat flow (mW) versus temperature (°C).

-

Identify endothermic events (e.g., melting, boiling) and exothermic events (e.g., decomposition).

-

Determine the onset temperature, peak temperature, and enthalpy (in J/g) for each thermal event.

-

Evolved Gas Analysis (EGA)

To identify the hazardous decomposition products, TGA can be coupled with Mass Spectrometry (TGA-MS) or Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) can be employed.[6] This allows for the real-time identification of gases evolved during the thermal decomposition process.

Data Interpretation and Safety Implications

The combined data from TGA, DSC, and EGA will provide a comprehensive thermal profile of this compound.

-

TGA data will establish the temperature at which the compound begins to degrade. This is a critical parameter for defining safe handling and processing temperatures.

-

DSC data will reveal the energetic nature of the decomposition. A sharp, significant exotherm would indicate a runaway reaction potential, necessitating stringent temperature controls in any large-scale process.

-

EGA data is crucial for identifying the formation of hazardous byproducts like hydrogen chloride, phosgene, and, most importantly, PCDDs and PCDFs.

The potential for the formation of highly toxic and regulated compounds like dioxins necessitates that any process involving the heating of this compound be designed with appropriate off-gas treatment and containment systems.

Conclusion

While this compound is stable under ambient conditions, its thermal decomposition presents significant hazards that must be thoroughly understood and controlled. The primary concern is the potential formation of polychlorinated dibenzo-p-dioxins and dibenzofurans at elevated temperatures. The experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to comprehensively evaluate the thermal stability of this compound. A thorough understanding of its thermal behavior is not merely an academic exercise but a critical component of safe and responsible chemical handling and process development.

References

- PubChem. (n.d.). This compound.

- Environmental Molecular Sciences Laboratory. (n.d.).

- SciSpace. (n.d.). On the thermal decomposition of cresols. [Link]

- PubChem. (n.d.). This compound.

- Thermo Scientific Alfa Aesar. (n.d.). This compound, 98% 5 g. [Link]

- Apollo Scientific. (n.d.). This compound. [Link]

Sources

2-Chloro-6-methylphenol reactivity with electrophiles and nucleophiles

An In-depth Technical Guide to the Reactivity of 2-Chloro-6-methylphenol with Electrophiles and Nucleophiles

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of this compound, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1] We delve into the molecule's behavior with both electrophiles and nucleophiles, governed by the complex interplay of its hydroxyl, chloro, and methyl substituents. This document synthesizes fundamental principles of organic chemistry with practical, field-proven insights, offering detailed mechanistic explanations, predictive models for regioselectivity, and robust experimental protocols for researchers, scientists, and professionals in drug development.

Molecular Architecture and Electronic Profile

This compound (CAS 87-64-9) is a disubstituted cresol featuring a unique arrangement of functional groups that dictates its reactivity.[2] Understanding the individual and collective electronic effects of these groups is paramount to predicting its behavior in chemical transformations.

-

Hydroxyl Group (-OH): A powerful activating group that donates electron density to the aromatic ring through a strong positive resonance effect (+R). It is a potent ortho, para-director.[3][4]

-

Methyl Group (-CH₃): A weakly activating group that donates electron density via a positive inductive effect (+I) and hyperconjugation. It is also an ortho, para-director.[3]

-

Chlorine Atom (-Cl): An anomalous group that is deactivating overall due to its strong negative inductive effect (-I), which withdraws electron density. However, it directs incoming electrophiles to the ortho and para positions because its resonance effect (+R), though weaker than its inductive effect, can stabilize the carbocation intermediate at these positions.[4][5]

Data Presentation: Summary of Substituent Effects

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

| -OH | -I (Weak) | +R (Strong) | Activating | ortho, para |

| -CH₃ | +I (Weak) | N/A (Hyperconjugation) | Activating (Weak) | ortho, para |

| -Cl | -I (Strong) | +R (Weak) | Deactivating (Weak) | ortho, para |

The net effect is a highly activated aromatic ring, significantly more nucleophilic than benzene, poised for facile electrophilic substitution.[3][4] The primary challenge lies in controlling the regioselectivity of these reactions.

Reactivity with Electrophiles: Electrophilic Aromatic Substitution (EAS)

The combined influence of the three substituents makes the aromatic ring of this compound a rich substrate for electrophilic attack. The directing effects of the groups converge to dictate the position of substitution.

Analysis of Regioselectivity

The positions on the ring are numbered starting from the hydroxyl group. The substituents are at positions 2 (-Cl) and 6 (-CH₃). The available positions for substitution are 3, 4, and 5.

-

Position 4 (para to -OH): This position is strongly activated by the hydroxyl group and weakly activated by the methyl group. It is the most electronically enriched and sterically accessible position.

-

Position 3 (ortho to -CH₃, meta to -OH & -Cl): This position is only weakly activated by the methyl group and receives no resonance stabilization from the hydroxyl or chloro groups.

-

Position 5 (meta to -OH & -CH₃, ortho to -Cl): This position is generally the least favored due to being meta to the two activating groups.

Therefore, electrophilic substitution is overwhelmingly directed to position 4 .

Logical Relationship: Directing Effects in this compound

Caption: Predicted regioselectivity for electrophilic attack on this compound.

Key Electrophilic Substitution Reactions

Nitration introduces a nitro (-NO₂) group onto the aromatic ring. Given the activated nature of the phenol, harsh conditions like mixed acid (conc. H₂SO₄/HNO₃) can lead to oxidation and polysubstitution.[6] Milder conditions are preferable. The primary product expected is 2-chloro-6-methyl-4-nitrophenol .[7]

Experimental Protocol: Regioselective Nitration

-

Dissolution: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 14.2 g (0.1 mol) of this compound in 100 mL of a suitable apolar aprotic solvent, such as carbon tetrachloride or monochlorobenzene.[8] Cool the mixture to 0-5 °C in an ice-water bath.

-

Nitrating Agent Preparation: In a separate beaker, carefully prepare a 30% (w/w) aqueous solution of nitric acid.

-

Addition: Add the nitric acid solution dropwise to the stirred phenol solution over 60 minutes, ensuring the internal temperature does not exceed 10 °C. The molar ratio of nitric acid to the phenol should be approximately 1.2:1.[8]

-

Reaction: After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 100 mL of cold water, 100 mL of 5% sodium bicarbonate solution, and finally with 100 mL of brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product, 2-chloro-6-methyl-4-nitrophenol, can be purified by recrystallization from an ethanol/water mixture.

Due to the high activation from the -OH group, halogenation with aqueous bromine will proceed uncontrollably to give polybrominated products.[6] To achieve monohalogenation at the 4-position, a less polar solvent like carbon disulfide (CS₂) or carbon tetrachloride (CCl₄) is used at low temperatures.

Friedel-Crafts acylation introduces an acyl group (R-C=O) onto the ring. While phenols can undergo C-acylation, they can also undergo O-acylation at the hydroxyl group to form an ester.[9] To favor C-acylation, a Fries rearrangement of the initially formed O-acylated product can be induced, or specific catalysts that promote regioselective ortho C-acylation can be used.[10] For this compound, acylation would be expected to yield the 4-acyl derivative under appropriate Friedel-Crafts conditions.

Reactivity with Nucleophiles